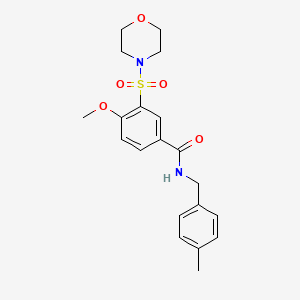![molecular formula C17H19ClO3 B5152433 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5152433.png)
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene is a chemical compound that is widely used in scientific research applications. It is also known as GW501516 and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases such as diabetes, obesity, and cardiovascular diseases.
Mécanisme D'action
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. Activation of this receptor leads to increased expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. This results in improved insulin sensitivity and glucose uptake, as well as increased endurance and improved lipid metabolism.
Biochemical and Physiological Effects:
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, lipid metabolism, and glucose uptake in skeletal muscle cells. It has also been shown to increase endurance and improve lipid metabolism, which makes it a potential treatment for cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a number of potential therapeutic applications, which makes it a promising candidate for further research.
One limitation of using this compound in lab experiments is that it is not approved for human use and its long-term safety has not been established. Additionally, it may have off-target effects that could complicate its use in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One area of research could focus on its potential therapeutic applications in the treatment of diabetes, obesity, and cardiovascular diseases. Additionally, further research could explore its mechanism of action and potential off-target effects. Finally, research could focus on developing safer and more effective analogs of this compound for use in human clinical trials.
Méthodes De Synthèse
The synthesis of 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 4-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a catalyst such as potassium tert-butoxide to give 2-(4-methoxyphenoxy)-2-(2-(2-chloroethoxy)ethoxy)benzene. Finally, this compound is reacted with thionyl chloride to give 1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene.
Applications De Recherche Scientifique
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, which makes it a promising candidate for the treatment of diabetes and obesity. Additionally, it has been shown to increase endurance and improve lipid metabolism, making it a potential treatment for cardiovascular diseases.
Propriétés
IUPAC Name |
1-chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-12-10-13(2)17(16(18)11-12)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFROQNIEAJTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5152352.png)




![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)

![N-cyclohexyl-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5152413.png)
![3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152423.png)


![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B5152453.png)